1,2,4,5-Tetrafluoro-3-(2-phenylethynyl)-6-(trifluoromethyl)benzene
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Overview
Description
1,2,4,5-Tetrafluoro-3-(2-phenylethynyl)-6-(trifluoromethyl)benzene is a fluorinated aromatic compound. Fluorinated aromatic compounds are known for their unique chemical properties, including high thermal stability, resistance to oxidation, and distinctive electronic characteristics. These properties make them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrafluoro-3-(2-phenylethynyl)-6-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method is the palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which involves the reaction of a halogenated benzene derivative with a terminal alkyne in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetrafluoro-3-(2-phenylethynyl)-6-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, nucleophilic aromatic substitution reactions can occur.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of amine or thiol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Potential use in the development of fluorinated pharmaceuticals due to its unique properties.
Medicine: Research into its potential as a diagnostic agent or therapeutic compound.
Industry: Applications in materials science, such as the development of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetrafluoro-3-(2-phenylethynyl)-6-(trifluoromethyl)benzene depends on its specific application. In general, the presence of fluorine atoms can influence the compound’s electronic properties, making it a valuable tool in various chemical reactions. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrafluorobenzene: A simpler fluorinated aromatic compound.
3-(2-Phenylethynyl)-6-(trifluoromethyl)benzene: Lacks the additional fluorine atoms.
1,2,4,5-Tetrafluoro-3-(2-phenylethynyl)benzene: Similar structure but without the trifluoromethyl group.
Uniqueness
1,2,4,5-Tetrafluoro-3-(2-phenylethynyl)-6-(trifluoromethyl)benzene is unique due to the combination of multiple fluorine atoms and a trifluoromethyl group, which imparts distinctive electronic and steric properties. These features can enhance its reactivity and stability, making it valuable for specific applications that require such characteristics.
Properties
Molecular Formula |
C15H5F7 |
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Molecular Weight |
318.19 g/mol |
IUPAC Name |
1,2,4,5-tetrafluoro-3-(2-phenylethynyl)-6-(trifluoromethyl)benzene |
InChI |
InChI=1S/C15H5F7/c16-11-9(7-6-8-4-2-1-3-5-8)12(17)14(19)10(13(11)18)15(20,21)22/h1-5H |
InChI Key |
NQWDGILMAVZJPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F |
Origin of Product |
United States |
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